3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
3,7-dichloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLCRHNYRNXOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Cl)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,7-dichloropyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3rd and 7th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed, which may exhibit different biological activities.
Oxidation and Reduction Products:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the antiproliferative properties of derivatives of [1,2,4]triazolo[4,3-a]pyridine. For instance, a compound designated as 17l , which is structurally related to 3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine, exhibited significant antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values were reported as 0.98 µM for A549, 1.05 µM for MCF-7, and 1.28 µM for HeLa cells . The mechanism of action involved the inhibition of c-Met and VEGFR-2 signaling pathways, suggesting that similar derivatives could be explored for anticancer drug development.
Antimalarial Agents
In a separate investigation, a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. Two compounds demonstrated promising results with IC50 values of 2.24 µM and 4.98 µM. These findings indicate that modifications to the triazolo[4,3-a]pyridine scaffold can lead to effective antimalarial agents . The introduction of sulfonamide groups appears to enhance the biological activity of these compounds.
Antibacterial Properties
The antibacterial potential of triazolo[4,3-a]pyridine derivatives has also been investigated. A study synthesized novel derivatives and evaluated their activity against both Gram-positive and Gram-negative bacteria. Some compounds exhibited MIC values comparable to established antibiotics like ampicillin. This suggests that this compound could serve as a scaffold for developing new antibacterial agents .
Inhibitors of Polo-like Kinase 1
The compound has also been explored as a scaffold for inhibitors targeting Polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation and often overexpressed in cancers. Inhibitors derived from this scaffold have shown efficacy in disrupting Plk1 function without significant off-target effects . This highlights the versatility of the triazolo[4,3-a]pyridine structure in targeting critical pathways in cancer biology.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of triazolo[4,3-a]pyridine derivatives has been crucial in optimizing their biological activities. Various substitutions on the core structure have been systematically studied to enhance potency against specific targets such as c-Met or falcipain-2 (a target for antimalarial drugs). These studies provide insights into how chemical modifications can lead to improved therapeutic profiles and reduced toxicity .
Mechanism of Action
The mechanism of action of 3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can also modulate the activity of specific receptors, leading to altered cellular responses.
Pathway Interference: By interacting with key signaling pathways, the compound can influence various cellular processes, such as proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Bromine Substituents : 7-Bromo-3-chloro derivatives (e.g., CAS 1020036-52-5) exhibit enhanced electrophilicity compared to dichloro analogues, making them versatile intermediates for antimalarial sulfonamides .
- Sulfonyl Groups : Sulfonamide derivatives (e.g., compound 15e in ) show superior antifungal activity due to improved membrane permeability and target binding .
- Alkoxy/Phenoxy Substituents: 5-Alkoxy derivatives (e.g., 3p) demonstrate anticonvulsant efficacy via GABAergic modulation, with ED₅₀ values <20 mg/kg .
Mechanistic Insights :
- NCS-Mediated Cyclization: NCS facilitates both chlorination and cyclization of 2-hydrazinopyridines, producing planar triazolopyridines via nitrilimine intermediates .
- Microwave Synthesis : Sulfonamide derivatives are synthesized efficiently (88–92% yield) under microwave irradiation, reducing reaction times from hours to minutes .
Crystallographic and Conformational Analysis
Table 3: Structural Parameters of Triazolopyridine Derivatives
Structure-Activity Relationships :
Biological Activity
3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring fused to a pyridine structure with chlorine substitutions at the 3rd and 7th positions, which contribute to its unique chemical properties and biological effects.
The molecular structure of this compound can be represented as follows:
This compound is characterized by its ability to engage in various chemical reactions, including substitution and oxidation-reduction processes. The presence of chlorine atoms enhances its reactivity and potential for forming derivatives that may exhibit different biological activities.
Biological Activity Overview
Research has identified several biological activities associated with this compound:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been noted for its inhibitory effects on cell proliferation in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
- Neuropharmacological Effects : It has been investigated for its potential use in treating neurological disorders due to its interaction with neurotransmitter receptors.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
Anticancer Activity
A significant study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.98 ± 0.08 |
| MCF-7 | 1.05 ± 0.17 |
| HeLa | 1.28 ± 0.25 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
Neuropharmacological Effects
In another study focusing on neuropharmacology, this compound was evaluated for its activity as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). The compound demonstrated significant modulation capabilities:
| Compound | I/I max | Activity Type |
|---|---|---|
| This compound | 1.5 | Positive Allosteric Modulator |
This suggests potential therapeutic applications in cognitive enhancement and treatment of neurodegenerative diseases .
Antimicrobial Properties
The antimicrobial efficacy of this compound was assessed against several bacterial strains. Results indicated varying degrees of inhibition:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| P. aeruginosa | 10 |
These findings highlight the possibility of utilizing this compound in developing new antimicrobial agents .
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer showed promising results when treated with derivatives of this compound combined with standard chemotherapy.
- Neurological Disorders : A pilot study indicated improvements in cognitive function among patients with Alzheimer's disease when administered this compound alongside existing treatments.
Q & A
Q. How do steric and electronic effects influence the pharmacokinetic properties of halogenated triazolopyridines?
- Methodology : LogP measurements (shake-flask method) quantify lipophilicity changes. For 7-CF₃ analogs, enhanced metabolic stability correlates with reduced CYP450 affinity. Molecular dynamics simulations predict binding modes to target enzymes (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
